![molecular formula C8H5Cl2N3O2 B2878117 methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1638760-75-4](/img/structure/B2878117.png)
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Chlorination: The diol is then chlorinated using phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
Esterification: The chlorinated intermediate is esterified with methanol in the presence of a suitable catalyst to form the methyl ester.
The reaction conditions often involve heating the reaction mixture to facilitate the chlorination and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyrrolopyrimidines, carboxylic acids, and various derivatives depending on the specific nucleophile or reagent used.
Aplicaciones Científicas De Investigación
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with signaling pathways, such as those involving kinases or transcription factors, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the ester group, making it less versatile in certain synthetic applications.
Methyl 2,4-dichloro-7H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: A structural isomer with different electronic properties and reactivity.
Uniqueness
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-7(14)3-2-11-6-4(3)5(9)12-8(10)13-6/h2H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZFQMKBMQCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2878034.png)
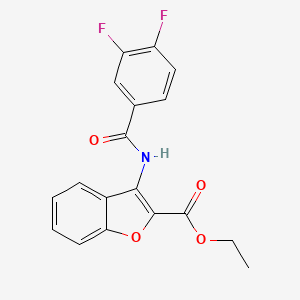
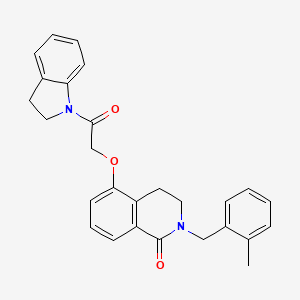
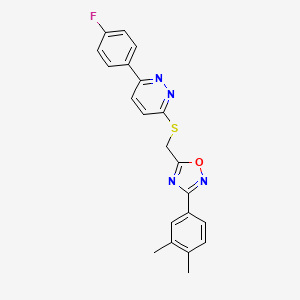
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)
![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2878046.png)
![N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2878047.png)
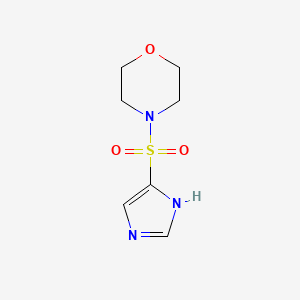
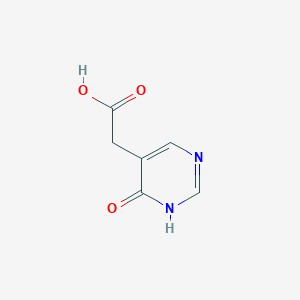
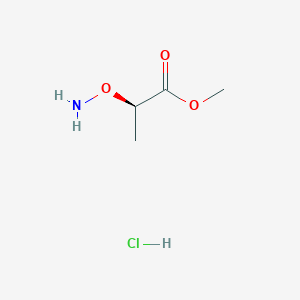
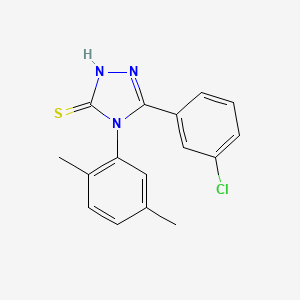
![5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2878057.png)
